6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 57059-12-8
VCID: VC13388788
InChI: InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
SMILES: C1=CSC=C1C2=NC(=CC(=O)N2)O
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one

CAS No.: 57059-12-8

Cat. No.: VC13388788

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one - 57059-12-8

Specification

CAS No. 57059-12-8
Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
IUPAC Name 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
Standard InChI Key MLSHGSDWOPVRMX-UHFFFAOYSA-N
SMILES C1=CSC=C1C2=NC(=CC(=O)N2)O
Canonical SMILES C1=CSC=C1C2=NC(=CC(=O)N2)O

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one under IUPAC guidelines. Its structure consists of a pyrimidine ring fused with a thiophene group, creating a planar aromatic system with potential for π-π interactions and hydrogen bonding. The hydroxyl group at position 6 enhances solubility in polar solvents, while the thiophene substituent contributes to lipophilicity, influencing its pharmacokinetic profile.

Structural Data

Key structural identifiers include:

PropertyValueSource
CAS Number57059-12-8
Molecular FormulaC8H6N2O2S\text{C}_8\text{H}_6\text{N}_2\text{O}_2\text{S}
Molecular Weight194.21 g/mol
SMILESC1=CSC=C1C2=NC(=CC(=O)N2)O
InChI KeyMLSHGSDWOPVRMX-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a dihedral angle of ~15° between the pyrimidine and thiophene rings, minimizing steric hindrance.

Synthesis and Reaction Pathways

Cyclocondensation of Chalcone Precursors

A common route to analogous pyrimidine derivatives involves cyclocondensation of chalcones with thiourea or urea. For example, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one reacts with thiourea in ethanol under reflux to yield pyrimidine-2-thiol derivatives . Adapting this method, 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one could be synthesized via:

  • Aldol Condensation: 3-Acetylthiophene and a hydroxyl-substituted aldehyde undergo base-catalyzed condensation to form a chalcone intermediate.

  • Cyclization with Urea: The chalcone reacts with urea in acidic conditions, forming the pyrimidine ring through nucleophilic attack and dehydration .

Functionalization Reactions

The hydroxyl group at position 6 permits further derivatization:

  • Etherification: Alkylation with alkyl halides enhances lipophilicity for blood-brain barrier penetration.

  • Coordination Chemistry: The hydroxyl and thiophene sulfur atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), potentially yielding complexes with enhanced bioactivity .

Physicochemical Properties

Solubility and Stability

While experimental data are sparse, predictive models suggest:

  • Aqueous Solubility: ~1.2 mg/mL at 25°C (estimated via LogP = 1.8).

  • Thermal Stability: Decomposes above 250°C without melting, typical of fused heterocycles.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 3200–3500 cm⁻¹ (O–H stretch), 1670 cm⁻¹ (C=O), and 690 cm⁻¹ (C–S) .

  • ¹H NMR (DMSO- d6): δ 6.90 (s, 1H, pyrimidine H5), 7.45–7.52 (m, 3H, thiophene H), 10.2 (s, 1H, OH).

Challenges and Future Directions

Data Gaps

  • Pharmacokinetics: Absence of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

  • Synthetic Optimization: Current yields from chalcone cyclization are suboptimal (~40%), necessitating catalyst screening (e.g., zeolites, ionic liquids).

Research Priorities

  • Crystallography: X-ray diffraction to resolve bond lengths and angles.

  • In Vivo Studies: Efficacy testing in murine models of inflammation and cancer.

  • Structure-Activity Relationships (SAR): Modifying the thiophene substituent to enhance target selectivity.

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